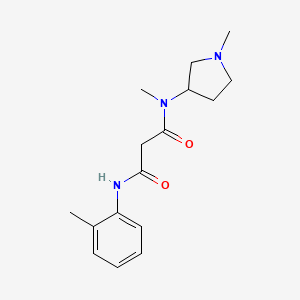![molecular formula C23H27N5O2 B3808681 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3808681.png)
3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide
Descripción general
Descripción
3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. In
Mecanismo De Acción
3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a small molecule inhibitor that targets the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in various cellular processes, including apoptosis, inflammation, and stress response. 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide inhibits JNK activation by binding to the ATP-binding site of the JNK protein.
Biochemical and Physiological Effects:
3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. In Parkinson's disease, 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of dopaminergic neurons. In Alzheimer's disease, 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to reduce the levels of amyloid beta, a protein that forms plaques in the brain of Alzheimer's patients. In multiple sclerosis, 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various disease models, and its mechanism of action is well understood. However, 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide also has some limitations. It has poor solubility in water, which can limit its use in some experiments. It also has a short half-life, which can make it difficult to maintain effective concentrations in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide. One direction is to explore its potential therapeutic effects in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to develop more potent and selective JNK inhibitors based on the structure of 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide. Additionally, the development of new drug delivery systems could improve the solubility and pharmacokinetics of 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide, making it more effective in vivo.
In conclusion, 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. Its mechanism of action involves the inhibition of the JNK signaling pathway, and it has been shown to have various biochemical and physiological effects. While it has some limitations, 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has several advantages for lab experiments and has potential for future therapeutic development.
Aplicaciones Científicas De Investigación
3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been studied for its potential therapeutic effects in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In Parkinson's disease, 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to protect dopaminergic neurons from degeneration. In Alzheimer's disease, 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to reduce amyloid beta-induced neurotoxicity. In multiple sclerosis, 3-[1-(2H-indazol-2-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to reduce inflammation and demyelination.
Propiedades
IUPAC Name |
3-[1-(2-indazol-2-ylacetyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-22(25-15-19-4-3-11-24-14-19)8-7-18-9-12-27(13-10-18)23(30)17-28-16-20-5-1-2-6-21(20)26-28/h1-6,11,14,16,18H,7-10,12-13,15,17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXHQBMOYBMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CN3C=C4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluoro-5-methylphenyl)-2-({[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)acetamide](/img/structure/B3808601.png)
![(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol](/img/structure/B3808616.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B3808621.png)
![2-methyl-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3808625.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3808631.png)
![(3S*,4S*)-1-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3808635.png)

![3-(1H-benzimidazol-1-yl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]propanamide trifluoroacetate](/img/structure/B3808663.png)
![1-[benzyl(methyl)amino]-3-[4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3808669.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B3808679.png)
![N-(2-methoxyethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B3808689.png)
![8-[(5-butyl-2-thienyl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3808691.png)
![N-methyl-1-(3-phenylpropyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine](/img/structure/B3808695.png)
![7-(3-methoxybenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3808696.png)